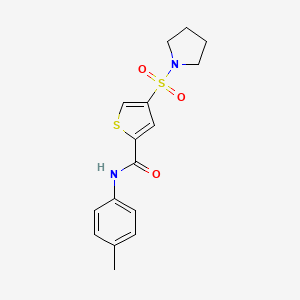

N-(4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic synthesis techniques. For example, a method for synthesizing related structures includes the conjugate addition of amino acids to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones, demonstrating the complexity of synthesizing such molecules (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of compounds bearing similar frameworks, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been elucidated using X-ray crystallography, revealing an essentially planar structure that contributes to their biological activity (Banerjee et al., 2002).

Chemical Reactions and Properties

Compounds with similar structures have shown significant biological activities, such as inhibiting endothelin receptors, indicating their potential in drug development for treating diseases related to these receptors (Wu et al., 1997).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, are crucial for the application of these compounds. Aromatic polyamides and polyimides based on related structures have shown excellent solubility in polar solvents and high thermal stability, making them suitable for high-performance material applications (Yang & Lin, 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and stability under various conditions, are essential for understanding the compound's behavior in biological systems or material applications. Studies on similar compounds have demonstrated their potential in inhibiting cell proliferation, indicating their reactivity and biological significance (Kambappa et al., 2017).

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

- Kappa Opioid Receptor Antagonism: Compounds structurally related to N-(4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide have been investigated for their high affinity and selectivity as kappa opioid receptor (KOR) antagonists. These properties suggest potential applications in the treatment of depression and addiction disorders. One study highlights the use of a novel KOR antagonist demonstrating antidepressant-like efficacy and the potential to attenuate stress-related behaviors and cocaine-seeking behavior in animal models (Grimwood et al., 2011).

Chemical Synthesis and Molecular Design

Histone Deacetylase Inhibition

A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been identified as an orally active histone deacetylase inhibitor. It selectively inhibits specific HDACs, showing potential as an anticancer drug through mechanisms such as blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Synthesis of Piperidines and Pyrrolidines

Research into the synthesis of piperidines, pyrrolidines, and other nitrogen-containing heterocycles from acetylenic sulfones provides insight into new synthetic routes that could be applied to the production of analogs of N-(4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide. These methods offer a route to a wide variety of biologically active compounds (Back & Nakajima, 2000).

Polyamide and Polyimide Synthesis

The synthesis and properties of aromatic polyamides and polyimides based on related compounds suggest applications in materials science, particularly for the development of new polymeric materials with enhanced thermal stability and solubility. These materials could find uses in advanced technologies and biomaterials (Yang & Lin, 1994; 1995).

properties

IUPAC Name |

N-(4-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-12-4-6-13(7-5-12)17-16(19)15-10-14(11-22-15)23(20,21)18-8-2-3-9-18/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAHOFWJKHTUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5563739.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)

![N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5563751.png)

![(1S*,5R*)-3-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563759.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5563768.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5563769.png)

![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)

![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)

![N,N'-2,2'-biphenyldiylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5563797.png)

![3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5563805.png)